1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of ethoxy, phenyl, tetrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Etherification: The ethoxy group can be introduced via a nucleophilic substitution reaction.
Coupling Reactions: The phenyl and pyridine moieties can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1- (3-Ethoxy-4-Methoxyphenyl)-2-MethylsulfonylethylaMine
- 1- (3-ethoxy-4-Methoxyphenyl)-2- (Methylsulfonyl)ethanaMine
- 1- (3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Uniqueness
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H22N6O2/c1-2-29-21-14-18(16-24-15-17-10-12-23-13-11-17)8-9-20(21)30-22-25-26-27-28(22)19-6-4-3-5-7-19/h3-14,24H,2,15-16H2,1H3 |
InChI Key |
XKTIMIZREZIXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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